Methyl 4-amino-3-methylbutanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl 4-amino-3-methylbutanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(4-7)3-6(8)9-2/h5H,3-4,7H2,1-2H3 |
InChI Key |
XMTSNVMIKXQAPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)CN |
Origin of Product |
United States |
Application of Methyl 4 Amino 3 Methylbutanoate As a Chiral Synthon in Complex Molecule Assembly
Role in Enantioselective Construction of Stereocenters
The enantioselective construction of stereocenters is a fundamental challenge in modern organic synthesis. Methyl 4-amino-3-methylbutanoate serves as a valuable tool in this endeavor, enabling chemists to introduce chirality with a high degree of control.
The enantiopure nature of this compound allows for its use in the asymmetric synthesis of various chiral intermediates. For instance, it can be a starting material for creating more elaborate molecules where the stereochemistry at a specific carbon atom is critical for the target molecule's function. The synthesis of substituted enantiopure β-amino acids can be achieved using chiral synthons derived from reactions like the conjugate addition of organocuprate reagents. lookchem.com This approach allows for the introduction of various substituents at the α- and β-positions of the amino acid backbone, leading to a diverse range of chiral intermediates.
This compound is an excellent example of a "chiral pool" starting material. The chiral pool concept involves using readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. By starting with a molecule that already possesses the desired stereochemistry at one or more centers, chemists can avoid complex and often low-yielding asymmetric reactions. The inherent chirality of this compound, originating from its amino acid precursor, is transferred through a series of chemical transformations to the final target molecule, preserving the stereochemical integrity.
Integration into Peptide and Peptidomimetic Synthesis
The structural similarity of this compound to natural amino acids makes it a valuable component in the synthesis of peptides and peptidomimetics. mdpi.com Peptides are chains of amino acids that play vital roles in biological processes, while peptidomimetics are molecules that mimic the structure and function of peptides but may have improved properties such as increased stability or enhanced biological activity.
The incorporation of this compound and its derivatives into peptide chains can introduce unique structural features. scielo.org.mx The methyl group on the β-carbon can influence the peptide's conformation and its ability to bind to biological targets. Furthermore, β-amino acids, such as the one from which this compound is derived, can be used to create peptides that are more resistant to degradation by enzymes in the body. lookchem.com This increased stability is a desirable property for therapeutic peptides. The synthesis of these modified peptides often follows the principles of solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. scielo.org.mxmasterorganicchemistry.com
Precursor in the Total Synthesis of Natural Products
The total synthesis of natural products is a significant area of organic chemistry that often requires the creative use of chiral building blocks. researchgate.net this compound can serve as a key precursor in the synthesis of various natural products, particularly those containing a chiral amine or a related functional group. Its defined stereochemistry allows for the controlled construction of complex molecular architectures found in nature. For example, chiral β-amino alcohols, which can be derived from compounds like this compound, are valuable intermediates in the synthesis of natural products such as (−)-aurantioclavine. sciengine.com
Utility in the Preparation of Bioactive Molecular Scaffolds
Bioactive molecular scaffolds are core structures upon which a variety of functional groups can be attached to create a library of compounds for biological screening. mdpi.com this compound provides a chiral scaffold that can be elaborated into a diverse range of molecules with potential therapeutic applications.
Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. nih.govnih.gov Analogs and derivatives of GABA are of significant interest in medicinal chemistry for their potential to treat a variety of neurological disorders. wikipedia.orgresearchgate.net this compound is a valuable precursor for the synthesis of specific GABA analogs. researchgate.net The methyl group at the 3-position provides a point of structural diversity, leading to the creation of β-methylated GABA analogs. These modifications can influence the molecule's ability to bind to GABA receptors and transporters, potentially leading to drugs with improved selectivity and efficacy. researchgate.net
Preparation of Unnatural Alpha-Amino Acid Derivatives
The classification of amino acids is based on the relative position of the amino group to the carboxyl group. In alpha (α)-amino acids, the amino group is attached to the first carbon (the alpha carbon) adjacent to the carboxyl group. This compound, however, is a β-amino acid ester, meaning its amino group is attached to the third carbon (the gamma carbon) from the ester group, while the methyl group is at the beta position.
Structural Comparison of Amino Acids
| Compound Type | General Structure | Example |
|---|---|---|
| Alpha (α)-Amino Acid | Alanine | |
| Beta (β)-Amino Acid | β-Alanine | |
| This compound | N/A |
Due to this structural difference, this compound is not a direct or common precursor for the synthesis of unnatural α-amino acids. Standard laboratory methods for creating α-amino acids, such as the Hell-Volhard-Zelinskii reaction followed by amination or the amidomalonate synthesis, typically start from carboxylic acids or malonic esters, respectively, to build the characteristic α-amino acid framework. libretexts.orglibretexts.org
Instead, the primary value of this compound is as a synthon for producing peptides and peptidomimetics containing β-amino acid residues. These β-amino acids are themselves a significant class of unnatural amino acids. Their incorporation into peptide chains induces unique secondary structures, such as helices and turns, and often increases the peptide's resistance to enzymatic degradation, a desirable trait for therapeutic applications. nih.gov
Intermediate for Investigational Pharmaceutical Candidates
The structural motif of β-amino acids is a key component in numerous pharmaceuticals. The chiral butanoate framework, as seen in this compound, serves as a crucial intermediate for building the core of several drug molecules.
A prominent example is its role in the synthesis of Sitagliptin, an oral anti-diabetic drug that functions as a dipeptidyl peptidase-4 (DPP-IV) inhibitor. nih.gov The key chiral intermediate for Sitagliptin is (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid or its corresponding ester. researchgate.netgoogle.com This molecule shares the same core structure as this compound, with the addition of a trifluorophenyl group.
The synthesis of this crucial Sitagliptin intermediate highlights the industrial importance of this class of compounds. Several manufacturing routes have been developed, often focusing on the efficient and stereoselective introduction of the chiral amine.
Synthetic Approaches to Sitagliptin Intermediate
| Method | Key Step | Starting Material Example | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Ruthenium-catalyzed asymmetric hydrogenation of an enamine. | 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester | nih.govgoogle.com |
| Chemoenzymatic Cascade | Multi-enzyme cascade using a transaminase to convert a β-keto ester directly to the β-amino acid. | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate | nih.gov |
| Chiral Pool Synthesis | Ring-opening of a chiral aziridine (B145994) derivative derived from a natural amino acid like L-homo-serine. | L-homo-serine | researchgate.net |
| Diastereomeric Resolution | Resolution of a racemic mixture of methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate using a chiral resolving agent like (R)-(-)-mandelic acid. | Racemic methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate | google.com |
In the first-generation synthesis developed by Merck, an achiral β-keto ester was converted to a chiral β-hydroxy acid via ruthenium-catalyzed asymmetric hydrogenation. nih.gov This was followed by several steps to transform the hydroxyl group into the required amine. nih.gov More advanced, second-generation processes utilize a highly efficient asymmetric hydrogenation of a protected enamine, catalyzed by a rhodium-based complex with a chiral ferrocenyl diphosphine ligand, to directly generate the chiral β-amino acid derivative in high enantiomeric purity. nih.gov
Furthermore, related butanoic acid derivatives are employed in the synthesis of other classes of investigational drugs. For instance, isotope-labeled 4-Amino-3-hydroxybutanoic acid methyl ester is utilized in the preparation of piperidine (B6355638) derivatives that act as renin inhibitors and in the synthesis of purine (B94841) compounds that function as cannabinoid receptor blockers. pharmaffiliates.com This demonstrates the broad applicability of the chiral butanoate scaffold as a versatile intermediate in medicinal chemistry.
Advanced Computational and Theoretical Studies of Methyl 4 Amino 3 Methylbutanoate
Molecular Dynamics Simulations for Dynamic Behavior
Generating content for these sections without supporting data would result in speculation and fall outside the required standards of scientific accuracy. Information on related but structurally distinct compounds, such as Methyl 4-amino-3-methylbenzoate, cannot be used as it would not be scientifically valid for the requested subject.
Theoretical Spectroscopic Characterization and Property Prediction
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For a molecule like Methyl 4-amino-3-methylbutanoate, these theoretical approaches can elucidate its structural and electronic characteristics. The primary methods for this involve Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), which balance computational cost and accuracy.
Vibrational Spectroscopy (IR & Raman)
Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman, are crucial for understanding the molecular structure and bonding of a compound. These calculations are typically performed using DFT methods, with the B3LYP functional being a common choice, paired with a suitable basis set like 6-31G* or larger.
The process begins with the geometric optimization of the molecule's structure to find its lowest energy conformation. Following optimization, a frequency calculation is performed. This yields a set of vibrational modes, each with a corresponding frequency (in cm⁻¹) and intensity (for IR) or activity (for Raman). These calculated frequencies often have systematic errors, so they are typically scaled by an empirical factor to improve agreement with experimental data.
For this compound, such calculations would predict the frequencies for key functional group vibrations, including:
N-H stretching and bending modes of the primary amine group.
C=O stretching of the ester group.
C-O and C-N stretching vibrations.
CH₃ and CH₂ stretching and bending modes from the methyl and ethyl groups.
The predicted spectra would help in assigning the bands observed in experimental IR and Raman spectra. A hypothetical table of predicted vibrational frequencies is shown below to illustrate what such data would entail.
Hypothetical Predicted Vibrational Frequencies for this compound (DFT/B3LYP)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | ~3400-3500 | Asymmetric/Symmetric stretching of amine |
| ν(C-H) | ~2950-3000 | Stretching of alkyl groups |
| ν(C=O) | ~1735 | Stretching of ester carbonyl |
| δ(N-H) | ~1600-1650 | Scissoring/bending of amine |
| δ(C-H) | ~1375-1465 | Bending of alkyl groups |
Note: This table is illustrative and does not represent published research data.
Electronic (UV-Vis) Spectroscopy
Theoretical predictions of electronic absorption spectra (UV-Vis) are generally carried out using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λ_max) and the oscillator strength, which relates to the intensity of the absorption peak. These calculations can help identify the nature of the electronic transitions, such as n→π* or π→π*. For a saturated compound like this compound, significant absorptions would be expected primarily in the UV region.
Theoretical calculations are an invaluable tool for predicting and interpreting Nuclear Magnetic Resonance (NMR) spectra. The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework.
The process involves first optimizing the molecule's geometry. Then, the GIAO calculation is performed on the optimized structure to determine the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.
These predicted chemical shifts provide a basis for assigning signals in experimental ¹H and ¹³C NMR spectra. While there are established rules and empirical models for predicting chemical shifts, quantum mechanical calculations provide a more detailed and molecule-specific prediction.
A hypothetical table of calculated NMR chemical shifts for this compound is presented below to illustrate the expected output of such a study.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C=O | ~173 | -OCH₃ | ~3.6 |
| -OCH₃ | ~51 | -CH₂- (alpha to C=O) | ~2.4 |
| -CH₂-NH₂ | ~48 | -CH- | ~2.2 |
| -CH- | ~38 | -NH₂ | ~1.5 (broad) |
Note: This table is illustrative and does not represent published research data.
Analytical Methodologies for Research and Characterization of Methyl 4 Amino 3 Methylbutanoate
Chromatographic Techniques for Separation and Purity Determination
Chromatography is a fundamental tool for the separation and purification of compounds. In the context of Methyl 4-amino-3-methylbutanoate, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) play pivotal roles.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The separation of enantiomers, or chiral resolution, is a critical analytical challenge. High-performance liquid chromatography (HPLC) is a primary method for determining the enantiomeric purity of chiral compounds like this compound. yakhak.orgnih.govnih.gov This is often achieved by using chiral stationary phases (CSPs), which are columns packed with a chiral material that interacts differently with each enantiomer, leading to their separation.
The choice of CSP and mobile phase is crucial for achieving effective separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for the enantiomeric resolution of amino acid esters. yakhak.org For instance, Chiralpak series columns have demonstrated high efficiency in separating various chiral amines and amino acid esters. yakhak.org
To enhance detection and separation, derivatization of the amino group is a common strategy. Reagents like nitrobenzoxadiazole (NBD) or N-fluorenylmethoxycarbonyl (FMOC) can be used to create derivatives that are more easily detected by UV or fluorescence detectors. yakhak.orgresearchgate.net The separation of underivatized amino acids is also possible using specific CSPs like those based on macrocyclic glycopeptides (e.g., teicoplanin-based columns), which are compatible with a wider range of mobile phases, including aqueous ones. sigmaaldrich.com
Table 1: HPLC Conditions for Enantiomeric Separation of Amino Acid Esters (Illustrative Examples)
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Chiralpak IA (amylose-based CSP) | Astec CHIROBIOTIC® T (teicoplanin-based CSP) |
| Mobile Phase | 10% 2-propanol/hexane (v/v) with 0.1% TFA | Methanol/water mixtures |
| Detection | UV at 262 nm and Fluorescence (Ex. 264 nm, Em. 312 nm) | Mass Spectrometry (MS) |
| Analyte Form | N-FMOC derivative | Underivatized |
This table presents illustrative HPLC conditions based on common practices for separating chiral amino acid esters. Specific conditions for this compound would require method development and optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for monitoring the progress of chemical reactions and identifying products and byproducts. nih.gov For a compound like this compound, GC-MS can be used to track its formation during synthesis.
Due to the polar nature of the amino and ester groups, derivatization is typically required to make the molecule volatile enough for GC analysis. sigmaaldrich.comnist.gov A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts active hydrogens on amino and hydroxyl groups into more stable and volatile tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Another approach involves derivatization with methyl chloroformate (MCF). nist.govspringernature.com
The mass spectrometer fragments the derivatized molecules in a predictable way, producing a unique mass spectrum that acts as a fingerprint for the compound. This allows for the identification and quantification of the target molecule even in complex reaction mixtures. nih.govnih.govresearchgate.net The fragmentation pattern of TBDMS derivatives, for example, often shows characteristic losses of a methyl group (M-15) and a tert-butyl group (M-57). sigmaaldrich.com
Table 2: GC-MS Parameters for Amino Acid Analysis (Illustrative Example)
| Parameter | Condition |
|---|---|
| Column | SLB™-5ms capillary column (e.g., 20 m x 0.18 mm I.D. x 0.18 μm) |
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
This table provides a general example of GC-MS conditions. The specific parameters for analyzing derivatized this compound would need to be optimized.
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are two of the most powerful methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons of the ester group, the methyl protons at the 3-position, the methylene (B1212753) protons, and the methine proton. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the molecule's structure.
¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would display unique signals for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the carbon bearing the amino group, the methine carbon, the methylene carbon, and the methyl carbon.
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H NMR | ||
| -OCH₃ | ~3.7 | s |
| -CH(CH₃)- | ~2.3-2.5 | m |
| -CH₂-CO | ~2.2-2.4 | m |
| -CH₂-NH₂ | ~2.8-3.0 | m |
| -CH(CH₃)- | ~1.0-1.2 | d |
| ¹³C NMR | ||
| C=O | ~173-175 | |
| -OCH₃ | ~51-53 | |
| -CH₂-NH₂ | ~45-48 | |
| -CH(CH₃)- | ~35-38 |
-CH₂-CO | ~38-41 | | | -CH₃ | ~15-18 | | Note: These are predicted values and may vary depending on the solvent and other experimental conditions. 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the elemental composition of a molecule with very high accuracy. researchgate.netuni.lu It measures the mass-to-charge ratio (m/z) of an ion to several decimal places, which allows for the calculation of its exact molecular formula.
For this compound (C₆H₁₃NO₂), HRMS can distinguish its exact mass (monoisotopic mass: 131.0946 g/mol ) from other molecules that may have the same nominal mass but different elemental compositions. uni.lu This is a critical step in confirming the identity of a newly synthesized compound or an unknown substance.
Table 4: Predicted HRMS Data for this compound
| Ion | Adduct | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₆H₁₄NO₂⁺ | 132.1019 |
| [M+Na]⁺ | C₆H₁₃NNaO₂⁺ | 154.0838 |
This table shows the predicted accurate mass-to-charge ratios for the protonated and sodiated molecular ions of this compound. uni.lu
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If this compound or a suitable crystalline derivative can be prepared, X-ray crystallography can provide definitive information about its absolute configuration (R or S), bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is considered the gold standard for structural determination.
Future Perspectives and Emerging Avenues in Methyl 4 Amino 3 Methylbutanoate Research
Innovation in Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic routes. For methyl 4-amino-3-methylbutanoate, future research will likely prioritize methods that minimize waste, reduce energy consumption, and utilize renewable feedstocks.
Key emerging strategies include:
Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. researchgate.netnih.gov Lipases and proteases can be employed for the kinetic resolution of racemic mixtures of β-amino esters through enantioselective N-acylation or hydrolysis. researchgate.net Transaminases (TAs) are also promising for the asymmetric synthesis of β-amino acids from corresponding β-keto esters, a pathway that could be adapted for the target molecule. researchgate.net The development of robust, immobilized enzymes could make these processes more economically viable and scalable. researchgate.netrsc.org
Hydrogen Borrowing Catalysis : This atom-economical method allows for the formation of C-N bonds using alcohols as alkylating agents, with water as the only byproduct. springernature.commdpi.comacs.org The application of this methodology to the amination of bio-based β-hydroxyl acid esters is a significant step towards renewable β-amino acid ester production. springernature.commdpi.com Research into ruthenium or iridium-based catalysts for this transformation could yield a highly efficient, waste-free synthesis of this compound from renewable precursors. mdpi.com
Continuous-Flow Synthesis : Microreactor technology offers enhanced control over reaction parameters, leading to higher yields, shorter reaction times, and improved safety. mdpi.com A continuous-flow process using an immobilized lipase (B570770) has been successfully developed for the Michael addition of aromatic amines to acrylates, demonstrating the potential for efficient and green production of β-amino acid esters. mdpi.com
Table 1: Comparison of Emerging Green Synthetic Methodologies for β-Amino Esters
| Methodology | Core Principle | Key Advantages | Potential for this compound |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., lipases, transaminases) to catalyze reactions. researchgate.netnih.gov | High enantioselectivity, mild reaction conditions (aqueous media, room temp), low environmental impact. researchgate.netnih.gov | Enantioselective synthesis of (R)- or (S)-isomers. |
| Hydrogen Borrowing | Transition-metal catalyzed amination of alcohols where water is the only byproduct. springernature.comacs.org | High atom economy, reduced waste, potential use of renewable alcohol feedstocks. springernature.com | Sustainable production from bio-derived hydroxyl esters. |
| Continuous-Flow | Reactions are performed in a continuously flowing stream within a microreactor. mdpi.com | Excellent process control, high efficiency, short reaction times, enhanced safety, easy scale-up. mdpi.com | Rapid and controlled production with immobilized catalysts. |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high enantioselectivity in the synthesis of chiral molecules like this compound is a primary goal. The development of novel catalysts that can precisely control the stereochemistry of the β-carbon is a vibrant area of research.
Future directions in catalysis include:
Asymmetric Organocatalysis : Metal-free small organic molecules are increasingly used as catalysts to avoid toxic heavy metal contamination. Chiral primary amines have been shown to effectively catalyze reactions with β-ketoesters to produce chiral products with high enantioselectivity. acs.org Similarly, chiral phosphoric acids and squaramides are being explored for the asymmetric allylation of imines, a strategy that could be adapted for synthesizing precursors to the target molecule. nih.gov
Transition Metal Catalysis : Advanced transition metal complexes, particularly those of iridium and rhodium, are at the forefront of asymmetric hydrogenation. acs.org For instance, a rhodium Me-DuPHOS catalyst has been used for the asymmetric hydrogenation of a substituted enoic acid to produce a chiral nitrile precursor to Pregabalin, a structurally related γ-amino acid, with very high enantiomeric excess. nih.gov Similar strategies could be developed for the asymmetric synthesis of this compound.
Cooperative Catalysis : Systems that combine two or more catalysts to work in concert can achieve transformations that are not possible with a single catalyst. A cooperative system using an iridium catalyst and a chiral phosphoric acid has been successfully applied to the enantioselective amination of alcohols via hydrogen borrowing, showcasing a powerful method for producing chiral amines. acs.org
Table 2: Advanced Catalytic Systems for Asymmetric Synthesis of Chiral Amino Esters
| Catalyst Type | Example(s) | Key Feature(s) | Relevance to this compound |
|---|---|---|---|
| Organocatalysts | Chiral Primary Amines, Squaramides acs.orgnih.gov | Metal-free, low toxicity, high enantioselectivity in various C-C and C-N bond formations. | Direct asymmetric synthesis with high stereocontrol. |
| Transition Metals | Iridium, Rhodium complexes (e.g., Ir/f-binaphane, Rh/Me-DuPHOS) acs.orgnih.gov | Extremely high efficiency and enantioselectivity in asymmetric hydrogenation of imines and enamines. | Enantioselective reduction of unsaturated precursors. |
| Cooperative Catalysts | Iridium complex + Chiral Phosphoric Acid acs.org | Combines the benefits of metal and organocatalysis to enable challenging transformations with high stereocontrol. | Asymmetric amination of hydroxyl-ester precursors. |
Expanded Utility in Interdisciplinary Scientific Fields (e.g., Supramolecular Chemistry, Materials Science)
The true potential of this compound may lie in its use as a fundamental building block (monomer) for constructing larger, functional molecules and materials.
Emerging applications are anticipated in:
Materials Science : β-amino esters are key monomers for the synthesis of poly(β-amino esters) (PBAEs). nih.govnih.gov These polymers are biodegradable and pH-responsive, making them excellent candidates for biomedical applications such as gene and drug delivery vehicles. frontiersin.orgnih.gov By incorporating this compound, novel PBAEs with tailored properties (e.g., degradation rate, hydrophobicity, and drug-loading capacity) could be designed. rsc.org Recent studies have shown that β-amino esters can also be used to create covalent adaptable networks (CANs), which are reprocessable materials with dynamic covalent bonds. acs.orgnih.gov
Supramolecular Chemistry : Peptides composed of β-amino acids (β-peptides) are known to self-assemble into well-defined, stable nanostructures like fibrils and nanobelts. frontiersin.orgfrontiersin.org This self-assembly is driven by specific hydrogen bonding motifs. frontiersin.org this compound could serve as a unique building block for novel β-peptides, where the methyl group could be used to tune the packing and morphology of the resulting supramolecular structures. frontiersin.org
Table 3: Potential Interdisciplinary Applications
| Field | Application Area | Rationale |
|---|---|---|
| Materials Science | Poly(β-amino esters) (PBAEs) for drug/gene delivery. nih.govnih.govfrontiersin.org | Can serve as a monomer to create biodegradable, pH-responsive polymers with tunable properties. |
| Covalent Adaptable Networks (CANs) . acs.orgnih.gov | The β-amino ester linkage can act as a thermally reversible dynamic covalent bond, enabling reprocessable materials. | |
| Supramolecular Chemistry | Self-Assembling β-Peptides . frontiersin.orgfrontiersin.org | Can be incorporated into peptide sequences to create novel foldamers and nanostructures with tailored morphologies. |
Development of Predictive Computational Models for Chemical Behavior
Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. For this compound, developing predictive models could rapidly advance its discovery and application pipeline.
Key computational approaches include:
Density Functional Theory (DFT) : DFT calculations can be used to determine the optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic profiles of the molecule. nih.govacs.org This information provides fundamental insights into its reactivity, stability, and potential interactions with other molecules or polymers. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between chemical structure and a specific property (e.g., biological activity, toxicity). nih.govresearchgate.net By calculating various molecular descriptors for this compound, it would be possible to build QSAR models to predict its potential biological effects or physical properties before undertaking extensive lab work. nih.govnih.gov
Machine Learning (ML) : Modern ML algorithms can analyze large datasets to predict chemical properties with increasing accuracy. nih.govarxiv.org An ML model could be trained on data from known amino esters to predict characteristics of this compound, such as its chemical potential, solubility, or even its performance as a monomer in polymerization. medium.comacs.orgresearchgate.net
Table 4: Computational Models and Their Predictive Capabilities
| Modeling Technique | Information Provided | Application in Future Research |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular structure, electronic properties (HOMO-LUMO), reaction energies, spectroscopic data. nih.govacs.org | Understanding chemical reactivity, stability, and intermolecular interactions. Guiding synthesis and material design. nih.gov |
| QSAR | Prediction of biological activity or toxicity based on molecular descriptors. nih.govresearchgate.netnih.gov | Early-stage screening for potential applications or hazards. Designing safer and more effective derivatives. |
| Machine Learning (ML) | Prediction of a wide range of physicochemical properties (e.g., solubility, chemical potential) from molecular structure. nih.govarxiv.orgmedium.com | Accelerating materials discovery by predicting polymer properties. High-throughput virtual screening of derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
